molecular formula C21H24NNaO11 B12517895 Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B12517895
M. Wt: 489.4 g/mol
InChI Key: NNNXBDLJYKMDAI-UHFFFAOYSA-M
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Description

Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the chromenyl group and multiple hydroxyl groups makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include acetic anhydride, sodium hydroxide, and various organic solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high purity and yield of the final product .

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups present in the chromenyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the formulation of certain cosmetic and personal care products.

Mechanism of Action

The mechanism of action of Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetamido and hydroxyl groups facilitate binding to active sites of enzymes, potentially inhibiting their activity. The chromenyl moiety may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

    Coumarin Derivatives: Similar in structure due to the presence of the chromenyl group. Examples include 4-methylumbelliferone and warfarin.

    N-acetylglucosamine Derivatives: Share the acetamido and hydroxyl functionalities. Examples include N-acetylglucosamine and N-acetylmuramic acid.

Uniqueness:

  • The combination of the chromenyl group with multiple hydroxyl and acetamido groups makes this compound unique in its reactivity and potential applications.
  • Its structural complexity allows for diverse interactions with biological targets, setting it apart from simpler analogs.

Properties

Molecular Formula

C21H24NNaO11

Molecular Weight

489.4 g/mol

IUPAC Name

sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1

InChI Key

NNNXBDLJYKMDAI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]

Origin of Product

United States

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